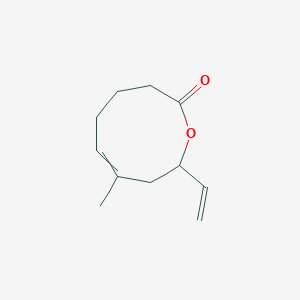
9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” is a synthetic organic compound that belongs to the class of oxonins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with readily available starting materials such as 7-methyl-4,5,8,9-tetrahydrooxonin.
Reaction Steps:
Reaction Conditions: These reactions are often carried out under inert atmospheres, with specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
“9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce more saturated compounds.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of “9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
7-Methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one: A precursor in the synthesis of the target compound.
9-Ethenyl-4,5,8,9-tetrahydrooxonin-2(3H)-one: A structurally similar compound with slight variations in functional groups.
Uniqueness
“9-Ethenyl-7-methyl-4,5,8,9-tetrahydrooxonin-2(3H)-one” is unique due to its specific ethenyl and methyl substitutions, which confer distinct chemical and physical properties
特性
CAS番号 |
195148-87-9 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
2-ethenyl-4-methyl-3,6,7,8-tetrahydro-2H-oxonin-9-one |
InChI |
InChI=1S/C11H16O2/c1-3-10-8-9(2)6-4-5-7-11(12)13-10/h3,6,10H,1,4-5,7-8H2,2H3 |
InChIキー |
LQWNDFVMRAJPOD-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCCC(=O)OC(C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


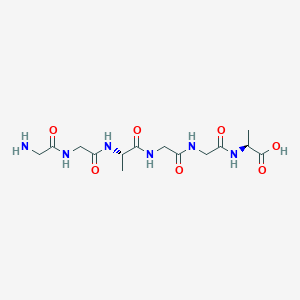
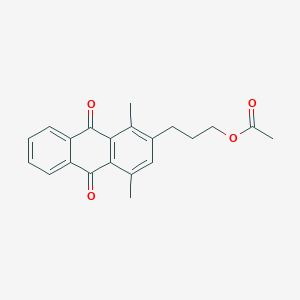

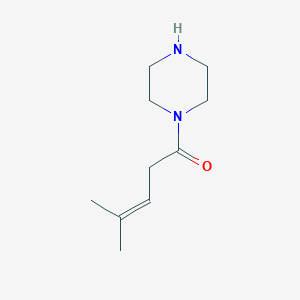
![4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]](/img/structure/B12574394.png)

![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)
![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)
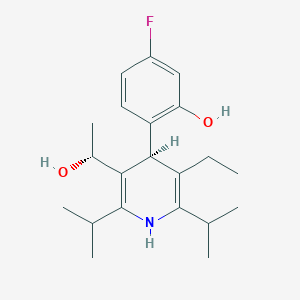
![2'-Phenylspiro[cyclopentane-1,1'-indene]](/img/structure/B12574422.png)
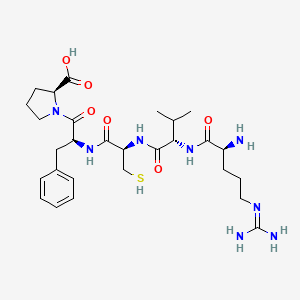
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
